![molecular formula C17H19N3O B3023191 N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine CAS No. 1089343-45-2](/img/structure/B3023191.png)

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine

説明

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine is a compound that appears to be a derivative of indole and pyridine, which are both important heterocyclic structures in medicinal chemistry. Indole derivatives are known for their presence in various natural products and pharmaceuticals, while pyridine derivatives are often used as building blocks for drugs and as ligands in coordination chemistry due to their nitrogen-containing ring structure.

Synthesis Analysis

The synthesis of related indole and pyridine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification using 4-aminopyridine . Although the specific synthesis of N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

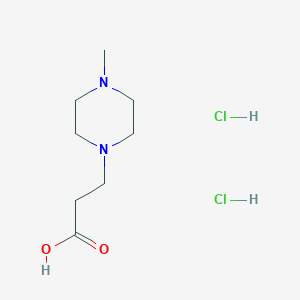

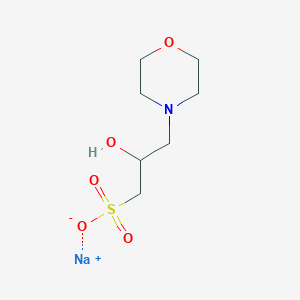

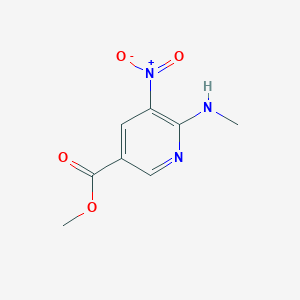

Molecular Structure Analysis

The molecular structure of N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine would likely feature a 5-methoxyindole moiety linked to a pyridin-3-ylmethyl group through an ethylamine bridge. The indole and pyridine rings are known to contribute to the binding affinity and selectivity of molecules to biological targets due to their ability to engage in pi-stacking and hydrogen bonding interactions. The synthesis and crystal structure analysis of a related compound, a pyridylimine palladium complex, demonstrates the importance of the nitrogen-containing rings in coordination chemistry .

Chemical Reactions Analysis

Compounds containing indole and pyridine moieties can participate in various chemical reactions. For example, the pyrazolo[3,4-b]pyridine derivatives were synthesized through condensation reactions , and the N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine was synthesized via an asymmetric Michael addition and a stereoselective alkylation . These reactions highlight the reactivity of nitrogen-containing heterocycles and their utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine would be influenced by its functional groups and molecular structure. The presence of the methoxy group could affect the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. The derivatization of amino acids into volatile esters for mass spectrometry analysis, as seen with N-ethoxycarbonyl amino acid ethyl esters , suggests that similar derivatization techniques might be applicable for the analysis of the physical and chemical properties of N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine.

科学的研究の応用

Heterocyclic N-Oxide Derivatives in Drug Development and Organic Synthesis

Heterocyclic N-oxide molecules, similar in structure to the compound , are crucial in organic synthesis, catalysis, and drug applications. They serve as versatile synthetic intermediates with biological significance, exhibiting anticancer, antibacterial, and anti-inflammatory activities. Their importance in forming metal complexes and designing catalysts for asymmetric synthesis has been highlighted, presenting a pathway for advanced chemistry and medicinal applications (Li et al., 2019).

Arylmethylidenefuranones: Reactivity with Nucleophiles

The reactivity of arylmethylidene derivatives of furanones with various nucleophiles, including N-nucleophilic agents, offers a route to synthesize a wide range of compounds such as amides, pyrrolones, and benzofurans. This reactivity pattern might be relevant for functionalizing or modifying compounds related to N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine, expanding their application in medicinal chemistry and organic synthesis (Kamneva et al., 2018).

Biogenic Amines: Role in Health and Disease

Biogenic amines, structurally related to indole derivatives, play significant roles in physiological processes and diseases. They are involved in the reduction of oxidative stress, where compounds like melatonin and its metabolites act as efficient scavengers of free radicals. This antioxidant capacity is crucial for protecting cellular components against oxidative damage, suggesting potential therapeutic applications for structurally related compounds in neurodegenerative diseases and other conditions associated with oxidative stress (Reiter et al., 2008).

Nitrogen-Containing Compounds from Microalgal Biomass

The synthesis of nitrogen-containing compounds (NCCs), such as those derived from microalgal biomass through pyrolysis, highlights the potential of using nitrogen-rich organic frameworks for biochemical and biomedical applications. This includes the production of compounds like indole, pyridine, and amides, demonstrating the versatility of nitrogen-containing frameworks in synthesizing a range of bioactive molecules with potential drug development applications (Yu et al., 2018).

Advanced Oxidation Processes for Environmental Remediation

Nitrogen-containing hazardous compounds, including amines and dyes, present in water sources can be effectively degraded using advanced oxidation processes (AOPs). This research underscores the importance of nitrogen-based compounds in environmental science and their potential for contributing to the development of cleaner and more efficient water treatment technologies (Bhat & Gogate, 2021).

将来の方向性

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . This suggests that “N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine”, as an indole derivative, could also have potential applications in the future, although specific studies would be needed to confirm this.

作用機序

Target of Action

It is known that indole derivatives often interact with various receptors and enzymes in the body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

特性

IUPAC Name |

2-(5-methoxy-3H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-21-15-4-5-17-16(9-15)14(12-20-17)6-8-19-11-13-3-2-7-18-10-13/h2-5,7,9-10,12,14,19H,6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUIMNQAXGEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC2CCNCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3023109.png)